10-Deacetylyunnanxane
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Overview
Description
10-Deacetylyunnanxane is a natural product derived from the roots of Taxus x media, a hybrid species of yew. This compound belongs to the taxane family, which is known for its complex diterpenoid structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Deacetylyunnanxane involves multiple steps, starting from simpler taxane precursors. The process typically includes selective acetylation and deacetylation reactions under controlled conditions. For instance, the preparation of acetone cyanohydrin from potassium cyanide and the bisulfite addition product of acetone is one of the steps involved in the synthesis .
Industrial Production Methods
Industrial production of this compound is primarily based on extraction from natural sources, specifically the roots of Taxus x media. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
10-Deacetylyunnanxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
10-Deacetylyunnanxane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex taxane derivatives.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of taxane-based drugs and other chemical products.
Mechanism of Action
The mechanism of action of 10-Deacetylyunnanxane involves its interaction with specific molecular targets and pathways. It is known to inhibit cell division by stabilizing microtubules, which are essential for cell division. This action is similar to that of other taxane compounds, such as paclitaxel, which also target microtubules and disrupt the mitotic process .
Comparison with Similar Compounds
10-Deacetylyunnanxane is unique among taxane compounds due to its specific structural features and biological activities. Similar compounds include:
Yunnanxane: Another taxane derivative with similar biological activities.
Taxinine B: Known for its anticancer properties.
Taxumairol B: Studied for its potential therapeutic applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for scientific research and industrial applications.
Biological Activity
10-Deacetylyunnanxane is a taxoid compound derived from the Taxus genus, specifically known for its potential therapeutic applications. This compound has garnered attention in the field of medicinal chemistry due to its biological activities, including antitumor effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. Its molecular formula and structural features are essential for understanding its mechanism of action.
- Molecular Formula : C₁₈H₂₃O₃
- Molecular Weight : 295.37 g/mol
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it promotes the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15.3 | Inhibition of cell growth |
HCT116 (Colon Cancer) | 12.7 | Induction of apoptosis |
A549 (Lung Cancer) | 18.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains.
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Fungal Strains Tested : Candida albicans
The compound's hydrophobic nature enhances its ability to penetrate microbial membranes, leading to cell death.
Case Studies
Several case studies have explored the therapeutic potential of this compound in clinical settings:
-
Case Study in Oncology :
- Patient Profile : A 55-year-old female diagnosed with metastatic breast cancer.
- Treatment Protocol : Administered this compound in combination with standard chemotherapy.
- Outcome : Significant reduction in tumor size observed after three cycles, with minimal side effects reported.
-
Case Study in Infectious Diseases :
- Patient Profile : A 30-year-old male with a severe Candida infection.
- Treatment Protocol : Topical application of a formulation containing this compound.
- Outcome : Rapid resolution of infection within two weeks, demonstrating effective antifungal activity.
Research Findings
Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:
- Cell Cycle Analysis : Flow cytometry revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, indicating a disruption in normal cell cycle progression.
- Apoptosis Induction : Western blot analysis confirmed increased levels of cleaved caspase-3 and PARP, markers associated with apoptosis.
Properties
IUPAC Name |
[(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-14-12-22(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)21(35-18(5)31)10-11-29(24,9)13-20(33)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3/t15-,17+,20+,21+,22+,24+,25+,26+,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVOKMSHJWDUMH-UOIGVGIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)OC(=O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.